Methyl 3-methyl-2-methylidenebut-3-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-methylidenebut-3-enoate can be synthesized through the esterification of 3,3-dimethylacrylic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions . The reaction can be represented as follows:
CH2(C(CH3)2COOH)+CH3OH→CH2(C(CH3)2COOCH3)+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-methylidenebut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: 3,3-Dimethylacrylic acid.
Reduction: 3,3-Dimethyl-2-butanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-2-methylidenebut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fragrances and flavorings due to its fruity odor.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-methylidenebut-3-enoate involves its interaction with various molecular targets. As an α,β-unsaturated ester, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial in its role as a building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-2-butenoate: Another α,β-unsaturated ester with similar reactivity but different structural features.
Methyl crotonate: Similar ester but with a different alkyl group.
Uniqueness
Methyl 3-methyl-2-methylidenebut-3-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and odor properties. Its ability to participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
132682-81-6 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl 3-methyl-2-methylidenebut-3-enoate |
InChI |
InChI=1S/C7H10O2/c1-5(2)6(3)7(8)9-4/h1,3H2,2,4H3 |
InChI Key |
VLIKKTQUHUDSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=C)C(=O)OC |
Origin of Product |
United States |
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